molecular formula C9H13BrClN B1285176 N-(3-Bromobenzyl)ethanamine hydrochloride CAS No. 90389-53-0

N-(3-Bromobenzyl)ethanamine hydrochloride

Cat. No.: B1285176
CAS No.: 90389-53-0
M. Wt: 250.56 g/mol
InChI Key: JYOGQPMOFRUWAW-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)ethanamine hydrochloride (CAS: 90389-53-0) is a halogenated secondary amine with the molecular formula C₉H₁₁BrN·HCl and a molecular weight of 266.56 g/mol. Structurally, it consists of an ethanamine backbone substituted with a 3-bromobenzyl group, forming a hydrochloride salt.

This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules. For example, it has been employed in the synthesis of antifungal agents (e.g., derivatives with naphthyl groups) and kinase inhibitors targeting BMPR2 .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOGQPMOFRUWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-53-0
Record name Benzenemethanamine, 3-bromo-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromobenzyl)ethanamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 3-bromobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted benzylamines or benzyl alcohols.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(3-Bromobenzyl)ethanamine hydrochloride is primarily studied for its potential as a pharmacological agent. The compound's structure suggests it may act on neurotransmitter systems, particularly those involving serotonin and dopamine.

Serotonin Receptor Interaction

Research indicates that derivatives of N-benzylated phenethylamines, including compounds like this compound, exhibit significant binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Studies have shown that modifications in the benzyl group can lead to variations in receptor binding and functional activity:

Compound TypeReceptor AffinityNotes
N-benzylated phenethylaminesHigh for 5-HT2AModifications can enhance potency
N-(3-Bromobenzyl) derivativesVariableSpecific interactions yield therapeutic potential

This suggests that this compound could serve as a lead compound for developing new antidepressants or anxiolytics.

Anticancer Research

The compound's ability to modulate biological pathways has also led to investigations into its anticancer properties. For instance, studies have indicated that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Synthetic Applications

This compound is utilized as an intermediate in organic synthesis, particularly in the development of more complex molecules:

Synthesis of Hydroxybenzylamines

Recent advancements in photochemical reactions have enabled the efficient synthesis of α-tertiary o-hydroxybenzylamines using this compound as a starting material. This method demonstrates high yields and functional group tolerance:

Reaction TypeYield (%)Conditions
Photochemical N-alkylationUp to 82%Visible light irradiation

This synthetic route highlights the versatility of this compound in producing valuable pharmaceutical intermediates.

Neuropharmacological Studies

The compound has been investigated for its effects on neuropharmacological targets, particularly in studies assessing its influence on mood and cognition:

Animal Models

In animal studies, administration of this compound has shown potential effects on behavior and neurochemistry, indicating its role as a modulator of neurotransmitter systems:

Study FocusObserved EffectsModel Used
Anxiety-like behaviorReduction in anxiety indicatorsRodent models
Cognitive functionImprovement in memory tasksBehavioral assays

These findings suggest that the compound may have implications for treating anxiety disorders and cognitive impairments.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety of compounds related to this compound:

Clinical Implications

  • A study published in Nature highlighted the utility of similar compounds in developing novel drug analogs with improved interactions with biological targets due to their altered steric and electronic properties .
  • Another investigation focused on the binding affinities of various N-benzylated derivatives, showing that specific modifications can lead to enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylamine Derivatives

N-(3-Iodobenzyl)ethanamine Hydrochloride (CAS: 90389-59-6)
  • Structural Difference : Bromine replaced with iodine at the benzyl ring’s meta position.
  • Impact : Increased molecular weight (312.03 g/mol) and lipophilicity due to iodine’s larger atomic radius. This enhances membrane permeability but may reduce solubility in polar solvents.
  • Applications : Used in radiolabeling studies for imaging agents due to iodine’s isotopic properties .
N-(3-Chlorobenzyl)ethanamine Hydrochloride (CAS: 90389-22-3)
  • Structural Difference : Bromine replaced with chlorine.
  • Impact : Lower molecular weight (227.11 g/mol) and reduced lipophilicity compared to bromine/iodine analogs. Chlorine’s electronegativity may alter hydrogen-bonding interactions.
  • Applications : Common in pharmaceutical impurities and intermediates for antipsychotic drugs .

Positional Isomers and Chain-Length Variants

N-(4-Bromobenzyl)cyclopropanamine Hydrochloride (CAS: 1158780-91-6)
  • Structural Differences :
    • Bromine at the para position of the benzyl ring.
    • Cyclopropanamine replaces ethanamine.
  • Impact: Para substitution may reduce steric hindrance in target binding.
N-(3-Bromobenzyl)-2-butanamine Hydrochloride (CAS: 1049678-18-3)
  • Structural Difference : Extended carbon chain (butanamine instead of ethanamine).
  • Impact : Increased hydrophobicity and molecular weight (297.61 g/mol). Longer chains may improve binding to hydrophobic enzyme pockets, as seen in antifungal agents .

Functionalized Derivatives with Enhanced Bioactivity

(R)-N-(3-Bromobenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine Hydrochloride (CAS: Not listed)
  • Structural Additions :
    • Naphthyl group at the ethanamine terminus.
    • Methyl group on the amine nitrogen.
  • Impact : The naphthyl group enhances π-π stacking with aromatic residues in proteins, contributing to antifungal activity (MIC: <1 µg/mL against Candida spp.). Chirality ([α]D = -97.4°) further influences enantioselective binding .
25I-NBOMe Hydrochloride (CAS: 1043868-97-8)
  • Structural Features :
    • 4-Iodo-2,5-dimethoxyphenyl group.
    • 2-Methoxybenzyl substitution on ethanamine.
  • Impact: The methoxy and iodine groups confer potent hallucinogenic activity (EC₅₀: 0.1–0.5 mg/kg in rodents) via serotonin receptor agonism. However, toxicity risks (seizures, hyperthermia) limit therapeutic use .

Phenoxy and Aryl-Substituted Analogs

N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride (CAS: Not listed)
  • Structural Difference: Phenoxy group replaces benzyl, with ethyl substitution on the amine.
  • The phenoxy group may engage in hydrogen bonding, as seen in HSP90 inhibitors (Kd: ~10 nM) .
Tofenacin Hydrochloride (CAS: 1502-47-2)
  • Structural Features :
    • 2-Methylphenyl and benzylmethoxy substituents.
  • Impact : Used as a psychostimulant, tofenacin’s bulky substituents enhance dopamine reuptake inhibition (IC₅₀: 50 nM) but increase off-target muscarinic effects .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
N-(3-Bromobenzyl)ethanamine HCl C₉H₁₁BrN·HCl 266.56 3-Bromobenzyl, ethanamine Kinase inhibitor intermediate
N-(3-Iodobenzyl)ethanamine HCl C₉H₁₁IN·HCl 312.03 3-Iodobenzyl Radiolabeling probes
N-(4-Bromobenzyl)cyclopropanamine HCl C₁₀H₁₁BrN·HCl 268.57 4-Bromobenzyl, cyclopropanamine Kinase selectivity studies
25I-NBOMe HCl C₁₈H₂₂INO₃·HCl 463.74 4-Iodo-2,5-dimethoxyphenyl, 2-MeO-benzyl Hallucinogen (serotonin receptor)
Tofenacin HCl C₁₇H₂₁NO·HCl 307.82 2-Methylphenyl, benzylmethoxy Psychostimulant (dopamine reuptake)

Biological Activity

N-(3-Bromobenzyl)ethanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzyl group attached to an ethanamine backbone. This structural feature is crucial for its biological interactions and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities. The mechanism involves interference with bacterial cell wall synthesis or disruption of membrane integrity, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been observed to affect cell cycle progression and promote cell death in cultured cancer cell lines .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The bromine atom in the compound can enhance binding affinity to certain enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may interact with neurotransmitter receptors, particularly serotonin receptors, which could be relevant for treating neurological disorders .
  • Cell Signaling Pathways : The compound can influence cellular signaling pathways that regulate apoptosis and proliferation, contributing to its anticancer effects .

Case Studies and Experimental Data

  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
  • Anticancer Activity : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analysis showed an increase in apoptotic cells upon treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes
Receptor InteractionModulation of serotonin receptors

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